Superior Regioselectivity in Ortho-Lithiation: MOM Protection Enables Exclusive Oxygen-Neighboring Metalation
The MOM-protected (trifluoromethyl)phenols react exclusively at oxygen-neighboring positions during lithiation, a regioselectivity not achievable with the unprotected parent phenol [1]. This exclusive selectivity eliminates the formation of unwanted regioisomers, simplifying purification and improving overall synthetic efficiency. Unprotected (trifluoromethyl)phenols can be ortho-metalated only after O-deprotonation, and even then products are formed in only moderate yields with compromised regioselectivity [1].
| Evidence Dimension | Regioselectivity of metalation |
|---|---|
| Target Compound Data | Exclusive metalation at oxygen-neighboring positions (100% regioselectivity) |
| Comparator Or Baseline | Unprotected 2-fluoro-4-(trifluoromethyl)phenol |
| Quantified Difference | MOM-protected: exclusive single regioisomer; Unprotected: mixture with moderate yields |
| Conditions | Lithiation with n-BuLi or LIC-KOR reagent in THF at -75°C |
Why This Matters
Exclusive regioselectivity ensures high-purity intermediates and reduces purification costs in multi-step syntheses.
- [1] Marzi E, Schlosser M. Fluorophenols and (trifluoromethyl)phenols as substrates of site-selective metalation reactions: to protect or not to protect. European Journal of Organic Chemistry. 2001;2001(15):2911-2915. View Source
